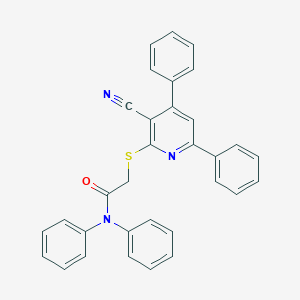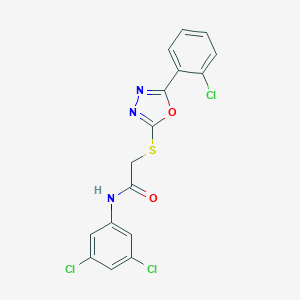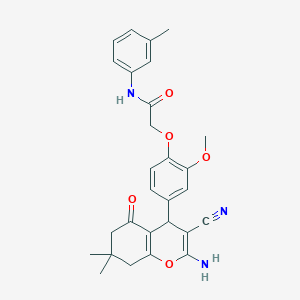![molecular formula C25H22N4O2S B409129 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one CAS No. 329690-22-4](/img/structure/B409129.png)
7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chromen-2-one core, substituted with diethylamino and naphthylamino groups, which contribute to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the diethylamino and naphthylamino groups through a series of substitution reactions. The thiadiazole ring is then formed through cyclization reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, each with unique properties .
科学的研究の応用
7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a fluorescent probe in various chemical assays due to its unique photophysical properties.
Biology: It serves as a molecular marker in biological studies, helping to track and visualize cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and naphthylamino groups allow it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
7-diethylamino-4-hydroxycoumarin: Similar in structure but lacks the thiadiazole ring.
N-(1-naphthyl)ethylenediamine dihydrochloride: Contains the naphthylamino group but differs in the overall structure.
N’-(4-(diethylamino)benzylidene)-2-(1-naphthylamino)acetohydrazide: Shares the diethylamino and naphthylamino groups but has a different core structure
Uniqueness
The uniqueness of 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one lies in its combination of the chromen-2-one core with the thiadiazole ring and the specific substitution pattern. This unique structure imparts distinct photophysical and chemical properties, making it valuable for various applications in research and industry .
特性
IUPAC Name |
7-(diethylamino)-3-[5-(naphthalen-1-ylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-3-29(4-2)18-13-12-17-14-20(24(30)31-22(17)15-18)23-27-28-25(32-23)26-21-11-7-9-16-8-5-6-10-19(16)21/h5-15H,3-4H2,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUFCBCXBCEJCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-chlorophenyl)[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B409046.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3-hexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409047.png)
![1-[(3-methylphenyl)carbonyl]-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409049.png)
![4-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B409050.png)
![4-Chloro-2-{4-[2-(methyloxy)phenyl]-6-phenylpyridin-2-yl}phenol](/img/structure/B409052.png)
![ETHYL 2-[2-(PHENYLAMINO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B409053.png)
![[1-[(2-chlorophenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate](/img/structure/B409056.png)
![N-[(4-Chloro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-benzamide](/img/structure/B409057.png)
methyl]naphthalen-2-yl (phenyloxy)acetate](/img/structure/B409058.png)


![2-[[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B409064.png)


